6-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one
Overview
Description
6-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol . It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
6-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to be important structural motifs of various natural products and therapeutic lead compounds Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq derivatives are known to interact with their targets in a variety of ways, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Thiq derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiq derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Biochemical Analysis
Biochemical Properties
6-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase and catechol-O-methyltransferase . These interactions can modulate the levels of neurotransmitters in the brain, potentially impacting mood and cognitive functions.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in oxidative stress response, thereby influencing cellular metabolism and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific receptors or enzymes, leading to their activation or inhibition. For instance, it has been found to inhibit the activity of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters . This inhibition can result in increased levels of neurotransmitters, thereby enhancing their signaling effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as altered gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cognitive function and reduce anxiety-like behaviors . At high doses, it can cause toxic effects, such as neurotoxicity and oxidative stress . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . These interactions can influence the metabolic flux and levels of various metabolites, potentially impacting overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate its uptake into cells, where it can exert its biological effects. The compound’s distribution can also be influenced by its binding to plasma proteins, which can affect its bioavailability and activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications or targeting signals . These localizations can influence its function and effectiveness in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine and an aldehyde undergo cyclization in the presence of an acid catalyst . The reaction conditions typically include heating the mixture at elevated temperatures (e.g., 100°C) to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve optimizing the Pictet-Spengler reaction for large-scale synthesis. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The amino group at the 6-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated isoquinoline analogs.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
6-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one has a wide range of scientific research applications, including:
Comparison with Similar Compounds
2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-one: Lacks the amino group at the 6-position.
6-Amino-1,2,3,4-tetrahydroisoquinolin-1-one: Lacks the methyl group at the 2-position.
Uniqueness: 6-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one is unique due to the presence of both the amino group at the 6-position and the methyl group at the 2-position. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
6-amino-2-methyl-3,4-dihydroisoquinolin-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12-5-4-7-6-8(11)2-3-9(7)10(12)13/h2-3,6H,4-5,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPPPTIFLPLVOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1=O)C=CC(=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
643087-29-0 | |
Record name | 6-amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.